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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B13429824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-O-feruloylquinate, a natural product of interest for its potential biological activities. The
information herein is intended to be a valuable resource for the identification, characterization,
and further investigation of this compound in drug discovery and development. While complete,
experimentally verified spectroscopic data for Methyl 4-O-feruloylquinate is not extensively
available in the public domain, this document compiles the known data and outlines the
standard methodologies for its determination, often referencing the closely related parent
compound, 4-O-feruloylquinic acid.

Spectroscopic Data

The structural elucidation of Methyl 4-O-feruloylquinate relies on a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a certificate of analysis for a commercial sample of Methyl 4-O-feruloylquinate
indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and
coupling constants are not publicly detailed.[1] The data presented below is based on expected
chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent
compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of Methyl 4-O-
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feruloylquinate is the presence of a methyl ester group, which introduces a characteristic
proton singlet around & 3.7 ppm and a carbon signal around & 52 ppm.[2]

Table 1: Predicted *H and 3C NMR Spectroscopic Data for Methyl 4-O-feruloylquinate

] ) Predicted tH Chemical Shift Predicted 13C Chemical Shift
Assignment (Moiety)

(ppm) (ppm)

Feruloyl - Olefinic H (trans) 70-75

Feruloyl - Aromatic H 6.5-7.2

Feruloyl - OCHs ~3.8 ~56
Quinate - H4 (ester linkage) 45-5.0

Quinate - Other CH/CH: 15-4.0

Quinate - Methyl Ester (OCHs)  ~3.7 ~52
Quinate - Carbonyl (C=0) - ~176

Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The
exact chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) confirms the molecular formula of Methyl
4-O-feruloylquinate as C1sH2209, with a corresponding molecular weight of approximately
382.36 g/mol .[1] While a detailed fragmentation pattern for the methyl ester is not readily
available, the expected precursor ions and key fragment ions from the parent compound, 4-O-
feruloylquinic acid, provide insight into the likely fragmentation pathways.[1][3]

Table 2: Mass Spectrometry Data for Methyl 4-O-feruloylquinate
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Key Fragment lons (m/z) -
Expected Precursor lon

Analysis Type Inferred from 4-O-
(m/z) - .
Feruloylquinic Acid
M+H]*: ~383.13, [M+Na]*: 193 (Feruloyl moiety), 177,
- [M+H] [M+Nal] (Feruloyl moiety)
~405.11 145, 117

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of Methyl 4-O-feruloylquinate is characteristic of the ferulic acid
chromophore.[1]

Table 3: UV Spectroscopic Data for Methyl 4-O-feruloylquinate

Solvent Amax (nm)

Methanol or Ethanol ~325 and ~290

Note: Expected values based on the feruloyl moiety.[3]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and
spectroscopic analysis of Methyl 4-O-feruloylquinate.

Isolation and Purification from Natural Sources

Methyl 4-O-feruloylquinate can be isolated from plant sources such as Stemona japonica.[1]
A general workflow for its purification involves the following steps:

o Extraction: Dried and ground plant material is extracted with an organic solvent like methanol
or ethanol.[1]

o Fractionation: The crude extract is partitioned between solvents of differing polarities (e.g.,
water and ethyl acetate) to separate compounds based on their solubility.[1]
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o Chromatography: The target-containing fraction is subjected to chromatographic techniques,

such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure
compound.[1]

[Plant Material (e.qg., Stemonajaponicaa

[Extraction (MethanoI/EthanoID
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Workflow for Isolation and Purification

Spectroscopic Analysis

o Sample Preparation: 2-5 mg of the purified compound for *H NMR (15-20 mg for 3C NMR) is
dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-de) in a 5
mm NMR tube.[2]

e Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).[1]
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Data Acquisition: Standard 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) experiments are
performed to elucidate the structure. For *H NMR, 16-64 scans are typically acquired with a
relaxation delay of 1-5 seconds. For 13C NMR, 1024 or more scans are often necessary with
a relaxation delay of 2 seconds.[2]

Sample Preparation: The purified compound is dissolved in a suitable solvent such as
methanol.[1]

Instrumentation: ESI-MS is commonly used for the analysis of polar natural products.[1]

Data Acquisition: The sample solution is infused into the mass spectrometer, operating in
both positive and negative ion modes to determine the molecular ion and its fragmentation
pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the
elemental composition.[1]

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-
transparent solvent like methanol or ethanol.[1]

Instrumentation: A UV-Vis spectrophotometer is used to scan a wavelength range, typically
200-400 nm.[1]

Data Analysis: The wavelengths of maximum absorbance (Amax) are recorded.[1]
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General Workflow for Spectroscopic Analysis

Putative Signhaling Pathway

Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is
hypothesized that Methyl 4-O-feruloylquinate may exert its effects by modulating key
inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-kB) pathway.[4] The
activation of this pathway is a central event in the inflammatory response, leading to the
transcription of pro-inflammatory genes.
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Putative Anti-inflammatory Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-o-feruloylquinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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